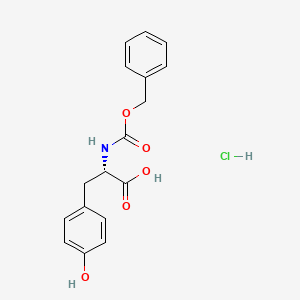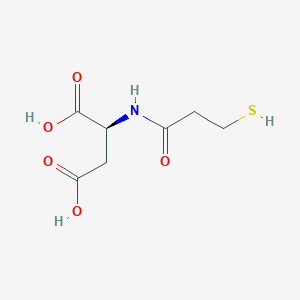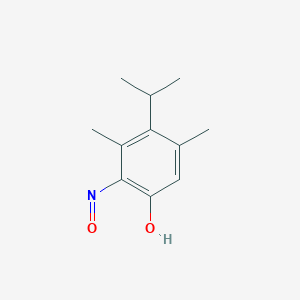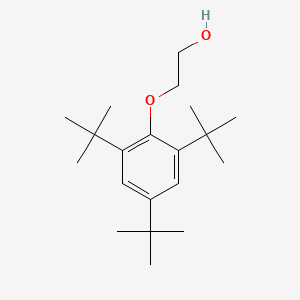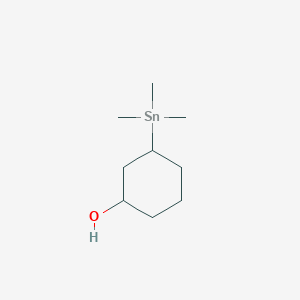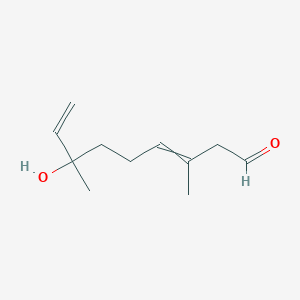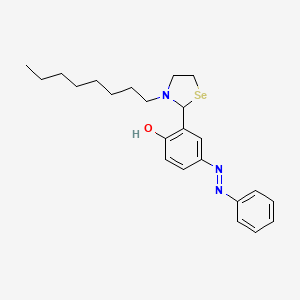
5-Chloro-3-(2-ethoxyethoxy)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(2-ethoxyethoxy)pyridin-2-amine is a chemical compound belonging to the pyridine family Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom This specific compound features a chlorine atom at the 5-position, an ethoxyethoxy group at the 3-position, and an amine group at the 2-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2-ethoxyethoxy)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 5-chloropyridin-2-amine with 2-ethoxyethanol under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, reaction time, and the concentration of reactants. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-3-(2-ethoxyethoxy)pyridin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF), and nucleophiles like amines or thiols.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Aminopyridines.
Aplicaciones Científicas De Investigación
5-Chloro-3-(2-ethoxyethoxy)pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-(2-ethoxyethoxy)pyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and ethoxyethoxy group can influence its binding affinity and selectivity towards these targets. The exact pathways involved would vary based on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-3,6-difluoropyridin-2-amine: Similar structure with fluorine atoms instead of the ethoxyethoxy group.
5-Chloro-2-(3-methoxyphenoxy)pyridin-3-amine: Contains a methoxyphenoxy group instead of the ethoxyethoxy group.
Uniqueness
5-Chloro-3-(2-ethoxyethoxy)pyridin-2-amine is unique due to the presence of the ethoxyethoxy group, which can impart distinct chemical and physical properties. This group may enhance its solubility, reactivity, and potential interactions with biological targets compared to other similar compounds.
Propiedades
Número CAS |
64945-23-9 |
|---|---|
Fórmula molecular |
C9H13ClN2O2 |
Peso molecular |
216.66 g/mol |
Nombre IUPAC |
5-chloro-3-(2-ethoxyethoxy)pyridin-2-amine |
InChI |
InChI=1S/C9H13ClN2O2/c1-2-13-3-4-14-8-5-7(10)6-12-9(8)11/h5-6H,2-4H2,1H3,(H2,11,12) |
Clave InChI |
QOBJXPBJVQQCIE-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOC1=C(N=CC(=C1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-4-(Diphenylmethoxy)-2-{[(2-nitrophenyl)sulfanyl]amino}-4-oxobutanoate](/img/structure/B14490263.png)
![[(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid](/img/structure/B14490280.png)
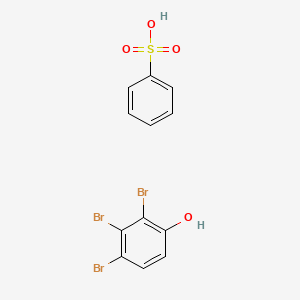
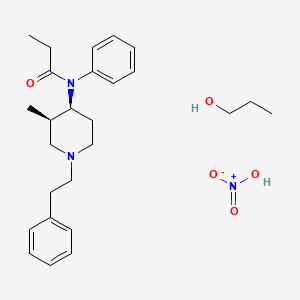
![Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-2-[2-[6-[6-[3-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-4-methoxy-3-methoxycarbonyl-4-oxobutanoyl]-1,3-benzodioxol-5-yl]-1,3-benzodioxol-5-yl]-2-oxoethyl]propanedioate](/img/structure/B14490294.png)
